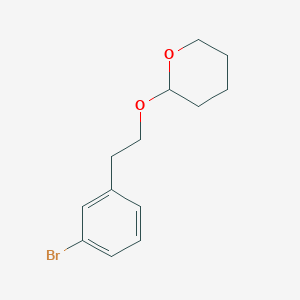

2-(3-bromophenethoxy)tetrahydro-2H-pyran

Description

Properties

Molecular Formula |

C13H17BrO2 |

|---|---|

Molecular Weight |

285.18 g/mol |

IUPAC Name |

2-[2-(3-bromophenyl)ethoxy]oxane |

InChI |

InChI=1S/C13H17BrO2/c14-12-5-3-4-11(10-12)7-9-16-13-6-1-2-8-15-13/h3-5,10,13H,1-2,6-9H2 |

InChI Key |

LUBDGEKYAXLAEC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)OCCC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-(3-bromophenethoxy)tetrahydro-2H-pyran chemical structure

An In-depth Technical Guide to 2-(3-bromophenethoxy)tetrahydro-2H-pyran: Synthesis, Reactivity, and Application

Abstract

In the landscape of modern organic synthesis, particularly within drug discovery and development, the use of bifunctional building blocks is a cornerstone of efficient molecular construction. This compound emerges as a highly valuable, albeit specialized, reagent. It strategically combines a stable, acid-labile tetrahydropyranyl (THP) ether for hydroxyl protection with a synthetically versatile aryl bromide handle. This dual-functionality allows for selective chemical transformations at the aromatic core while the aliphatic alcohol remains masked, enabling complex, multi-step synthetic sequences. This technical guide offers a comprehensive overview of the chemical's structure, detailed protocols for its synthesis and subsequent reactions, and an exploration of its utility for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, providing field-proven insights grounded in established chemical principles.

Physicochemical and Spectroscopic Profile

This compound is the formal protected version of 3-bromophenethyl alcohol. The tetrahydropyranyl (THP) group functions as an acetal, rendering the otherwise reactive alcohol inert to a wide range of nucleophilic, basic, and organometallic reagents.[1] A critical feature of this protecting group is the introduction of a new stereocenter at the anomeric carbon (C2 of the pyran ring), which can lead to a mixture of diastereomers if the original alcohol is chiral; however, for an achiral alcohol like 3-bromophenethyl alcohol, this results in a racemic mixture of enantiomers.[2]

Key Properties

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₇BrO₂ | Calculated |

| Molecular Weight | 285.18 g/mol | Calculated |

| IUPAC Name | 2-(2-(3-bromophenyl)ethoxy)oxane | IUPAC Nomenclature |

| Appearance | Colorless to pale yellow oil (Predicted) | N/A |

| Boiling Point | Not established; high boiling liquid | N/A |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone) | N/A |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the successful synthesis and purity of the title compound. The data below represents expected values derived from the analysis of its constituent functional groups.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) 7.30-7.00 (m, 4H, Ar-H): Complex multiplet for the aromatic protons. δ (ppm) 4.60 (t, 1H, O-CH-O): Characteristic triplet for the anomeric proton of the THP ring. δ (ppm) 3.95-3.75 (m, 2H, Ar-CH₂-CH₂-O): Multiplet for the methylene protons adjacent to the THP oxygen. δ (ppm) 3.85 & 3.50 (m, 2H, THP Ring CH₂-O): Diastereotopic methylene protons of the THP ring adjacent to the ring oxygen. δ (ppm) 2.95 (t, 2H, Ar-CH₂-CH₂-O): Triplet for the benzylic protons. δ (ppm) 1.80-1.50 (m, 6H, THP Ring CH₂): Broad multiplet for the remaining three methylene groups of the THP ring. |

| ¹³C NMR | δ (ppm) ~140 (Ar C-Br): Quaternary carbon attached to bromine. δ (ppm) ~130, 129, 126, 125 (Ar-C): Aromatic carbons. δ (ppm) ~122.5 (Ar C-H): Carbon bearing the bromine atom. δ (ppm) ~99 (O-CH-O): Anomeric carbon of the THP ring. δ (ppm) ~67 (Ar-CH₂-CH₂-O): Methylene carbon attached to the THP oxygen. δ (ppm) ~62 (THP Ring CH₂-O): Methylene carbon of the THP ring adjacent to the ring oxygen. δ (ppm) ~38 (Ar-CH₂): Benzylic carbon. δ (ppm) ~30, 25, 19 (THP Ring CH₂): Remaining aliphatic carbons of the THP ring. |

| Mass Spec (EI) | m/z 284/286: Molecular ion peak showing the characteristic ~1:1 isotopic pattern for bromine. m/z 201: Loss of the tetrahydropyran moiety (C₅H₉O). m/z 85: Tetrahydropyranyl cation fragment. |

| IR (cm⁻¹) | 3050-3100: Aromatic C-H stretch. 2850-2950: Aliphatic C-H stretch. 1595, 1475: Aromatic C=C stretch. 1120, 1075, 1035: Strong C-O (ether/acetal) stretches. Absence of broad O-H stretch (~3300 cm⁻¹): Confirms protection of the alcohol. |

Synthesis and Purification

The synthesis of this compound is a straightforward and high-yielding protection reaction. The strategy involves the acid-catalyzed addition of 3-bromophenethyl alcohol to the vinyl ether of 3,4-dihydro-2H-pyran (DHP).[3]

Mechanism of THP Ether Formation

The reaction proceeds via a three-step mechanism initiated by an acid catalyst:

-

Protonation of DHP: The acid catalyst protonates the double bond of DHP, forming a resonance-stabilized oxocarbenium ion. This intermediate is a potent electrophile.[4]

-

Nucleophilic Attack: The hydroxyl group of 3-bromophenethyl alcohol acts as a nucleophile, attacking the electrophilic anomeric carbon of the oxocarbenium ion.[3]

-

Deprotonation: A weak base, such as the solvent or the conjugate base of the acid catalyst, removes the proton from the newly formed ether, regenerating the catalyst and yielding the final THP-protected product.[1]

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system for laboratory-scale synthesis.

Reagents and Materials:

-

3-bromophenethyl alcohol (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (1.2 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromophenethyl alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Add 3,4-dihydro-2H-pyran (1.2 eq) to the solution. Causality Note: A slight excess of DHP ensures complete consumption of the starting alcohol.

-

Add pyridinium p-toluenesulfonate (PPTS, 0.05 eq) in one portion. Causality Note: PPTS is the preferred catalyst over stronger acids like p-TsOH or H₂SO₄ as its mild acidity minimizes the risk of side reactions, such as the polymerization of DHP.[5]

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the PPTS catalyst.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to afford this compound as a clear, viscous oil.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two key functional moieties.

The Tetrahydropyranyl (THP) Ether: An Acid-Labile Protecting Group

The THP ether is stable to strongly basic conditions, organometallic reagents, hydrides, and various oxidative and reductive conditions, making it an excellent choice for protecting alcohols.[6] Its primary reactivity is its cleavage under acidic conditions to regenerate the parent alcohol.

Detailed Experimental Protocol: Deprotection

-

Dissolve the THP ether (1.0 eq) in ethanol (0.2 M).

-

Add a catalytic amount of PPTS (0.1 eq). Causality Note: The reaction is an equilibrium. Using a protic solvent like ethanol helps drive the reaction to completion by trapping the oxocarbenium ion intermediate.[1]

-

Heat the mixture to 50-60 °C and monitor by TLC.

-

Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.

-

Purify by flash chromatography to yield the deprotected 3-bromophenethyl alcohol. Alternatively, a simple aqueous workup can often provide material of sufficient purity.

The 3-Bromophenyl Moiety: A Handle for C-C Bond Formation

The aryl bromide is a robust and versatile functional group for constructing new carbon-carbon or carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions or the formation of organometallic reagents.

3.2.1 Grignard Reagent Formation

The aryl bromide can be converted into a potent carbon nucleophile, a Grignard reagent, via oxidative addition of magnesium metal. This reaction must be performed under strictly anhydrous conditions. The THP ether is completely stable to Grignard reagents.[1]

Detailed Experimental Protocol: Grignard Formation

-

In a flame-dried, three-neck flask under an inert atmosphere, place magnesium turnings (1.5 eq).

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color.[7]

-

Once initiated, add the remaining solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating until all the magnesium is consumed. The resulting dark grey/brown solution of the Grignard reagent can be used directly in subsequent reactions.

3.2.2 Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[8]

Detailed Experimental Protocol: Suzuki Coupling

-

To a flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.3 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).

-

Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Causality Note: Oxygen must be removed as it can oxidize and deactivate the Pd(0) catalyst.[9]

-

Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere until TLC analysis indicates consumption of the starting material.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by flash chromatography to obtain the coupled product.

Key Reaction Pathways Diagram

Caption: Major synthetic transformations of the title compound.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, precautions should be based on its constituent functional groups.

-

Aryl Bromides: Can be irritants. Avoid skin and eye contact.

-

Ethers/Acetals: Generally low toxicity but should be handled in a well-ventilated fume hood.

-

General Precautions: Wear standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[10] Handle in a well-ventilated area. In case of fire, use dry sand, chemical powder, or alcohol-resistant foam.[10]

Conclusion

This compound is a strategically designed synthetic intermediate that provides a robust platform for sequential chemical modifications. The THP ether offers reliable protection for the hydroxyl group against a wide array of non-acidic reagents, while the aryl bromide serves as a versatile linchpin for advanced carbon-carbon bond-forming reactions. This orthogonal reactivity allows for the selective elaboration of the aromatic portion of the molecule before a final, mild deprotection step unmasks the alcohol for further functionalization. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and utilize this valuable building block in their synthetic campaigns.

References

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

-

Reddy, G. S., & Kulkarni, G. H. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(23), 8344-8346. Retrieved from [Link]

-

Lee, J. S., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. Retrieved from [Link]

-

Wang, P., et al. (2020). Photoinduced Deprotection of Tetrahydropyranyl Ethers with High Selectivity and Ultrahigh Efficiency. Angewandte Chemie International Edition, 59(31), 12817-12821. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. Retrieved from [Link]

-

Friis, S. D., Tskay, D., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2004-2007. Retrieved from [Link]

-

Wikipedia. (2024). Grignard reagent. Retrieved from [Link]

-

Reddy, G. S., & Kulkarni, G. H. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(23), 8344-8346. Retrieved from [Link] (Note: This is a direct PDF link from the same source as[11])

-

University of Calgary. (n.d.). Ch23: Aryl Grignards. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Bromophenoxy)tetrahydro-2H-pyran. Retrieved from [Link]

-

Guild, G., & Smith, J. (2006). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (1), 73-75. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 7). making Grignard reagents [Video]. YouTube. Retrieved from [Link]

-

Bérillon, L., et al. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 2(10), 1407-1409. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

RSC Publishing. (2016). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 6(92), 89686-89708. Retrieved from [Link]

-

Sharma, S., et al. (2017). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 82(11), 5915-5922. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran. Retrieved from [Link]

-

Research Scientific. (n.d.). 2-(3-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(3-bromophenoxy)tetrahydro-2h-pyran (C11H13BrO2). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

-

Singh, M. K., et al. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Functionalization. ES Materials & Manufacturing, 13, 40-52. Retrieved from [Link]

-

LookChem. (n.d.). 2-(4-bromophenoxy)tetrahydro-2h-pyran cas no.36603-49-3. Retrieved from [Link]

-

Glavač, D., et al. (2019). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules, 24(21), 3949. Retrieved from [Link]

- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Monograph: 2-(3-Bromophenethoxy)tetrahydro-2H-pyran

A Strategic Intermediate for Aryl-Lithium Functionalization

Executive Summary

2-(3-Bromophenethoxy)tetrahydro-2H-pyran (CAS: 57999-49-2) is a specialized synthetic intermediate used primarily in medicinal chemistry and complex organic synthesis. It serves as a masked equivalent of 3-bromophenethyl alcohol , where the hydroxyl group is protected as a tetrahydropyranyl (THP) acetal.

This protection strategy is critical. It renders the molecule inert to strong bases and nucleophiles, specifically allowing for Lithium-Halogen Exchange (Li-Br) without competitive deprotonation of the hydroxyl group. This enables the generation of a nucleophilic aryl-lithium species at the meta-position, facilitating the introduction of electrophiles (aldehydes, boronic esters, silanes) to build complex drug scaffolds.

Chemical Identity & Physical Properties

The THP protection significantly alters the physicochemical profile of the parent alcohol, increasing lipophilicity (LogP) and removing hydrogen bond donor (HBD) capability.

| Property | Data | Note |

| IUPAC Name | 2-[2-(3-bromophenyl)ethoxy]oxane | Also: this compound |

| CAS Number | 57999-49-2 | Parent Alcohol: 28229-69-8 |

| Molecular Formula | C₁₃H₁₇BrO₂ | |

| Molecular Weight | 285.18 g/mol | |

| Physical State | Colorless to pale yellow oil | Viscous liquid at RT |

| Boiling Point | ~145–150 °C @ 0.5 mmHg | Predicted based on structure/MW |

| Density | ~1.32 g/mL | Predicted |

| LogP | ~4.2 | High lipophilicity compared to alcohol (~2.[1][2][3]1) |

| Solubility | DCM, THF, Et₂O, Toluene | Insoluble in water |

| Chirality | Racemic (±) | The C2 position of the THP ring is a stereocenter. |

Synthesis & Protection Strategy

Mechanistic Insight

The formation of the THP ether is an acid-catalyzed addition of the primary alcohol to the enol ether of 3,4-dihydro-2H-pyran (DHP).

Critical Consideration: The reaction generates a new stereocenter at the anomeric position of the pyran ring.[4] Since the starting material (3-bromophenethyl alcohol) is achiral, the product is formed as a racemic mixture of enantiomers. This has implications for NMR analysis (see Section 6).

Visualization: Acid-Catalyzed Protection Pathway

Figure 1: Mechanism of THP protection via oxocarbenium ion intermediate.

Validated Protocol: Standard Protection

Reagents: 3-Bromophenethyl alcohol (1.0 equiv), DHP (1.5 equiv), Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv), DCM (anhydrous).

-

Setup: Charge a flame-dried RBF with 3-bromophenethyl alcohol (20.1 g, 100 mmol) and anhydrous DCM (200 mL).

-

Addition: Add DHP (12.6 g, 150 mmol) followed by PPTS (2.5 g, 10 mmol).

-

Reaction: Stir at room temperature (20–25 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol (Rf ~0.3) should disappear, replaced by the less polar ether (Rf ~0.7).

-

Quench: Dilute with Et₂O (200 mL) and wash with half-saturated brine (2 x 100 mL).

-

Purification: Dry organic phase over MgSO₄, concentrate in vacuo. The resulting oil is often pure enough for subsequent lithiation. If necessary, purify via short-path silica plug (5% EtOAc in Hexanes).

Reactivity Profile: The Lithiation Application

The primary utility of this molecule is its stability against organolithiums, allowing for Lithium-Halogen Exchange .

Stability Matrix

| Reagent Class | Stability | Comment |

| Acids (HCl, AcOH) | Unstable | Hydrolyzes back to alcohol rapidly. |

| Bases (NaOH, KOtBu) | Stable | Resistant to hydrolysis and elimination. |

| Organolithiums (n-BuLi) | Stable | Ether oxygen coordinates Li, potentially stabilizing the aggregate. |

| Grignards (R-MgX) | Stable | Inert at standard reaction temperatures. |

| Reducing Agents (LiAlH₄) | Stable | Inert to hydride reduction. |

Protocol: Lithium-Halogen Exchange & Trapping

Objective: Convert the aryl bromide to an aryl lithium species for reaction with an electrophile (e.g., DMF to form an aldehyde).

Reagents: THP-ether (1.0 equiv), n-Butyllithium (1.1 equiv, 2.5M in hexanes), Electrophile (e.g., DMF, 1.5 equiv), THF (anhydrous).

-

Cryogenic Setup: Dissolve the THP-protected bromide (10 mmol) in anhydrous THF (50 mL) under Argon. Cool to -78 °C .

-

Exchange: Add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes. Maintain internal temp < -70 °C.

-

Incubation: Stir at -78 °C for 30–60 minutes. The solution typically turns yellow/orange.

-

Trapping: Add the electrophile (e.g., DMF, 1.2 mL) dropwise.

-

Warm-up: Allow the reaction to warm to 0 °C over 1 hour.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[8]

Visualization: Lithiation Workflow

Figure 2: Workflow for utilizing the THP-protected bromide in organometallic synthesis.

Deprotection Protocols

Recovering the alcohol is straightforward but requires care to avoid side reactions if the newly introduced functional group is acid-sensitive.

Method A: Standard Hydrolysis (Robust)

-

Conditions: HCl (1M) or AcOH (80%) in THF/Water.

-

Procedure: Dissolve substrate in THF. Add 1M HCl (2 equiv). Stir at RT for 1-2 hours.

-

Pros: Fast, quantitative.

-

Cons: Not suitable for acid-labile groups (e.g., acetals, silyl ethers).

Method B: Mild Alcoholysis (Selective)

-

Conditions: PPTS (0.1 equiv) in Ethanol at 55 °C.

-

Mechanism: Trans-acetalization. The THP group is transferred to the ethanol solvent.

-

Pros: Very mild; compatible with most functional groups.

Analytical Profile (Expertise Focus)

Researchers characterizing this intermediate often encounter confusing NMR signals. This is not an impurity; it is a consequence of the chiral center on the THP ring.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic: ~7.0–7.4 ppm (4H, m).

-

Acetal Methine (O-CH-O): ~4.5–4.6 ppm (1H, t).

-

Ether Linkage (Ar-CH₂-C H₂-O-): These protons are diastereotopic . Due to the adjacent chiral center on the THP ring, they are chemically non-equivalent. They will not appear as a clean triplet but rather as two complex multiplets (dt or ddd) around 3.6–3.9 ppm.

-

THP Ring: Multiplets from 1.5–1.9 ppm (6H).

-

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Foundational text on THP stability/deprotection).

-

Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[7] J. Org.[7] Chem.1977 , 42, 3772–3774. Link

-

Parham, W. E.; Jones, L. D. "Selective halogen-lithium exchange in bromophenylalkyl derivatives." J. Org.[7] Chem.1976 , 41, 1187–1191. (Seminal work on Li-Br exchange in the presence of protected alcohols). Link

-

Sigma-Aldrich. "3-Bromophenethyl alcohol Product Specification." Link

-

PubChem. "2-(3-Bromophenoxy)tetrahydro-2H-pyran Compound Summary." Link

Sources

- 1. 2-(3-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | CID 5067264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ospt.osi.lv [ospt.osi.lv]

- 3. 3-BROMOPHENETHYL ALCOHOL | 28229-69-8 [amp.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. arkat-usa.org [arkat-usa.org]

1-bromo-3-(2-tetrahydropyranyloxyethyl)benzene synonyms

Technical Monograph: 2-[2-(3-Bromophenyl)ethoxy]tetrahydro-2H-pyran

Part 1: Chemical Identity & Nomenclature

1.1 Core Identity This guide details the chemical profile, synthesis, and application of 1-bromo-3-(2-tetrahydropyranyloxyethyl)benzene , a critical intermediate in medicinal chemistry.[1] It serves as a "masked" alcohol, allowing the aromatic bromine to undergo metallation or cross-coupling without interference from the hydroxyl group.

1.2 Synonyms and Database Identifiers Accurate identification across chemical databases requires a multi-faceted nomenclature approach. The following table consolidates the primary synonyms used in literature and procurement.

| Category | Synonym / Identifier | Context |

| IUPAC Name | 2-[2-(3-Bromophenyl)ethoxy]tetrahydro-2H-pyran | Systematic chemical naming |

| Common Name | 3-Bromophenethyl alcohol THP ether | Laboratory shorthand |

| Structural Name | 1-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzene | Descriptive structural name |

| Inverted Name | Pyran, 2-[2-(3-bromophenyl)ethoxy]tetrahydro- | Chemical Abstracts Service (CAS) style |

| SMILES | BrC1=CC=CC(CCOC2CCCCO2)=C1 | Chemoinformatics / Machine Learning |

| InChI Key | Generated from structure | Unique Database Key |

Part 2: Synthesis & Production Protocols

2.1 Retrosynthetic Analysis The most robust route to this compound involves the acid-catalyzed protection of 3-bromophenethyl alcohol using 3,4-dihydro-2H-pyran (DHP) .[1] This reaction is an electrophilic addition of the alcohol to the enol ether double bond of DHP.

2.2 Experimental Protocol (Self-Validating System) Note: All steps must be performed in a fume hood due to the volatility of DHP and organic solvents.

Reagents:

-

Precursor: 3-Bromophenethyl alcohol (1.0 equiv) [CAS: 28229-69-8][1][2]

-

Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.2 – 1.5 equiv)[1]

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-Toluenesulfonic acid (pTSA) (0.01 equiv).

-

Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 3-bromophenethyl alcohol (10 mmol) and anhydrous DCM (20 mL). Add a magnetic stir bar.[3]

-

Addition: Cool the solution to 0°C (ice bath). Add DHP (12-15 mmol) dropwise via syringe to control the exotherm.

-

Catalysis: Add the acid catalyst (PPTS or pTSA) in one portion.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 2–4 hours.

-

Quench: Once conversion is complete, quench the reaction with saturated aqueous NaHCO₃ (10 mL).

-

Workup: Extract the aqueous layer with DCM (2 x 10 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

2.3 Synthesis Workflow Diagram

Caption: Acid-catalyzed protection of 3-bromophenethyl alcohol to form the THP ether.

Part 3: Strategic Utility in Drug Discovery

3.1 The "Masked" Alcohol Strategy The primary utility of 1-bromo-3-(2-tetrahydropyranyloxyethyl)benzene lies in its bifunctionality. The THP group is stable to base, allowing the bromine atom to be manipulated using organometallic reagents that would otherwise deprotonate the free alcohol.

3.2 Reactivity Profile

-

Lithiation (Halogen-Lithium Exchange): Treatment with n-Butyllithium (n-BuLi) at -78°C generates the aryllithium species.[1]

-

Application: Reaction with electrophiles (e.g., aldehydes, ketones, CO₂) to extend the carbon skeleton.

-

-

Suzuki-Miyaura Coupling: The aryl bromide undergoes Palladium-catalyzed cross-coupling with boronic acids.[1]

-

Deprotection: Post-modification, the alcohol is regenerated using mild acid (e.g., pTSA in Methanol or dilute HCl).

3.3 Strategic Pathway Diagram

Caption: Divergent synthetic pathways utilizing the stability of the THP ether to base and organometallics.

Part 4: Quality Control & Characterization

To ensure the integrity of the synthesized intermediate, the following analytical parameters must be met.

4.1 1H NMR Spectroscopy (Chloroform-d)

-

Aromatic Region: ~7.1–7.4 ppm (Multiplet, 4H).

-

Acetal Methine (O-CH-O): ~4.6 ppm (Triplet or dd, 1H). Diagnostic Signal.

-

Ether Linkage (-CH₂-O-): ~3.6–3.9 ppm (Multiplet, 2H).[1]

-

Benzylic Protons (Ar-CH₂-): ~2.9 ppm (Triplet, 2H).

-

THP Ring Protons: ~1.5–1.8 ppm (Multiplet, 6H).

4.2 Mass Spectrometry (GC-MS)

-

Parent Ion: The molecular ion [M]+ is often weak or absent due to fragmentation.

-

Base Peak: Look for the loss of the THP group or the characteristic dihydropyran fragment (m/z 85).

-

Isotope Pattern: A 1:1 doublet at the molecular weight region confirms the presence of one Bromine atom (⁷⁹Br / ⁸¹Br).

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for THP protection/deprotection protocols).

-

Miyashita, N., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-Toluenesulfonate.[1] A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols.[7] The Journal of Organic Chemistry, 42(23), 3772–3774. Link

-

PubChem Compound Summary. (2024). 2-(3-Bromophenoxy)tetrahydro-2H-pyran (Structural Analog Reference). National Center for Biotechnology Information. Link

-

Organic Chemistry Portal. (2024). Tetrahydropyranyl Ethers (THP Ethers). Link

Sources

- 1. 2398-37-0|1-Bromo-3-methoxybenzene|BLD Pharm [bldpharm.com]

- 2. aablocks.wordpress.com [aablocks.wordpress.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. youtube.com [youtube.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

Chemical Profile & Synthetic Utility: 3-Bromophenethoxy THP Ether

Executive Summary

3-Bromophenethoxy THP ether (IUPAC: 2-[2-(3-bromophenyl)ethoxy]tetrahydro-2H-pyran) is a bifunctional synthetic intermediate widely utilized in medicinal chemistry and total synthesis. It serves as a protected "masked" alcohol that retains a reactive aryl bromide handle, allowing for chemoselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interference from the hydroxyl group.

Critical Nomenclature Disambiguation: Researchers often confuse "phenethoxy" with "phenoxy."

-

Target Molecule (Phenethoxy): Derived from 3-bromophenethyl alcohol (

). Contains an ethyl spacer. -

Common Analog (Phenoxy): Derived from 3-bromophenol (

).[1][2] No spacer. -

This guide strictly details the Phenethoxy (

) derivative as requested.

Part 1: Physicochemical Characterization

The following data establishes the baseline identity of the molecule. Note that as a THP ether, this molecule possesses a chiral center at the acetal carbon (C2 of the pyran ring), typically existing as a racemic mixture in standard synthesis.

Identity Data Table[3][4]

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 285.18 g/mol |

| Exact Mass | 284.0412 Da |

| Precursor Alcohol | 3-Bromophenethyl alcohol (CAS: 4579-07-5) |

| Physical State | Colorless to pale yellow oil (Standard Pressure) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |

| Chirality | Racemic (±) due to C2 acetal center |

Structural Visualization (DOT)

The following diagram illustrates the connectivity and the specific "phenethoxy" spacer that distinguishes this molecule from phenoxy derivatives.

Part 2: Synthetic Pathway (The "How-To")

Reaction Logic

The synthesis involves the acid-catalyzed addition of 3-bromophenethyl alcohol to 3,4-dihydro-2H-pyran (DHP) . This is an atom-economic addition reaction; no byproducts (like water) are eliminated, which simplifies purification.

Mechanism: Electrophilic addition. The acid catalyst protonates the DHP double bond, generating an oxocarbenium ion intermediate, which is then trapped by the alcohol nucleophile.

Detailed Protocol

Note: This protocol is adapted from standard protective group methodologies (Greene's) and optimized for aryl-bromide stability.

Reagents:

-

3-Bromophenethyl alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.2 – 1.5 equiv)

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) OR p-Toluenesulfonic acid (p-TsOH) (0.01 equiv).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 3-bromophenethyl alcohol in anhydrous DCM (0.2 M concentration).

-

Catalysis: Add the acid catalyst (PPTS is preferred for milder conditions; p-TsOH for faster reaction).

-

Addition: Add DHP dropwise via syringe over 10 minutes at 0°C (ice bath).

-

Expert Insight: Although the reaction is often run at Room Temperature (RT), starting at 0°C prevents exotherm-driven polymerization of DHP.

-

-

Reaction: Allow to warm to RT and stir for 3-6 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexanes). The alcohol spot (lower Rf) should disappear; the THP ether (higher Rf) will appear.

-

Quench: Add saturated aqueous NaHCO3 to neutralize the acid catalyst.

-

Critical: Failure to neutralize prior to concentration can lead to deprotection (reversal) or degradation.

-

-

Workup: Extract with DCM (x3), wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Synthesis Process Map

Part 3: Strategic Utility in Drug Design

This molecule is valuable because the THP group and the Aryl Bromide are orthogonal . You can react one end of the molecule without affecting the other, provided you choose the correct conditions.

The Aryl Bromide Handle (C-C Bond Formation)

The bromine at the meta position allows for palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura Coupling: React with aryl boronic acids to form biaryls.

-

Compatibility: Base (K2CO3/Cs2CO3) used in Suzuki coupling does not affect the THP ether (stable to base).

-

-

Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the aryl lithium species.

-

Compatibility: THP ethers are stable to organolithiums, whereas a free alcohol would be instantly deprotonated.

-

The THP Protecting Group[3][6][7][8][9][10]

-

Stability: Stable to strong bases (NaOH, NaH), nucleophiles (Grignards, hydrides), and radicals.

-

Deprotection: Cleaved by mild acid (HCl/MeOH, AcOH/THF/Water) or Lewis acids (MgBr2).

Stability Warning (Self-Validating System)

Avoid Hydrogenation with Pd/C in Ethanol:

If you attempt to reduce the aryl bromide or another functional group using

-

Solution: Use methanol with a buffer (e.g., K2CO3) or use Pd(OH)2 if hydrogenation is strictly necessary.

Divergent Synthesis Map

Part 4: Analytical Validation

To confirm you have synthesized the correct molecule (

-

1H NMR (Chloroform-d):

-

The Spacer: You must see two triplets (approx 2.9 ppm and 3.6-3.9 ppm) corresponding to the

ethyl chain. If these are missing, you have the phenoxy derivative. -

The Acetal: A characteristic multiplet at

4.5–4.6 ppm (the O-CH-O proton of the THP ring). -

Aromatic Region: Pattern consistent with meta-substitution (singlet, two doublets, one triplet).

-

-

Mass Spectrometry:

-

Look for the M+Na peak (Sodium adduct).

- amu.

-

Isotope Pattern: Bromine has two isotopes (

and

-

References

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for THP protection/deprotection).

-

Bravin, F., & Barreca, G. (2018).[4] Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. ResearchGate. Link (Methodology validation for bromo-ethoxy THP ethers).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link (Utility of aryl bromides).

-

PubChem Database. Compound Summary for 3-Bromophenethyl alcohol. National Center for Biotechnology Information. Link (Precursor data).

Sources

solubility of 2-(3-bromophenethoxy)tetrahydro-2H-pyran in organic solvents

Technical Whitepaper: Solubility Profile & Solvent Selection for 2-(3-bromophenethoxy)tetrahydro-2H-pyran

Executive Summary

This technical guide details the solubility behavior and solvent compatibility of This compound . This compound serves as a critical intermediate in organic synthesis, specifically functioning as a protected form of 3-bromophenethyl alcohol. The tetrahydropyranyl (THP) ether moiety provides robust stability against basic and nucleophilic reagents (e.g., Grignard formation, lithiation), allowing for selective functionalization of the aromatic bromide.

However, the acetal linkage inherent to the THP group introduces specific solvent constraints, particularly regarding acidic media and protic solvents. This guide synthesizes theoretical solubility parameters with practical laboratory protocols to ensure process integrity.

Physicochemical Characterization

To understand solubility, we must first deconstruct the molecular architecture.

-

Chemical Structure: 3-Br-C₆H₄-CH₂-CH₂-O-(Tetrahydro-2H-pyran-2-yl)

-

Molecular Weight: ~285.18 g/mol

-

Physical State: Viscous oil to low-melting solid (dependent on purity and isomer distribution).

-

Polarity Profile:

-

Lipophilic Domain: The 3-bromophenethyl tail is highly hydrophobic, driven by the aromatic ring and the halogen substituent.

-

Polar Domain: The THP ether linkage introduces moderate polarity and hydrogen bond acceptance capability, but lacks hydrogen bond donation.

-

Estimated Solubility Parameters:

-

LogP (Octanol/Water Partition Coeff.): ~3.8 – 4.2 (Predicted). This indicates high lipophilicity.

-

Water Solubility: Negligible (< 10 mg/L).

Solubility in Organic Solvents

The following data categorizes solvents based on their interaction with the solute and chemical compatibility.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Preferred solvents for synthesis and extraction. High solubility due to polarizability match with the aryl bromide. |

| Ethers | THF, Diethyl Ether, MTBE, 1,4-Dioxane | Excellent | Ideal for subsequent lithiation or Grignard reactions. The THP oxygen coordinates well with metal cations in these solvents. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good to Excellent | Standard solvent for liquid-liquid extraction (work-up). |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Moderate to Good | Soluble, but often used as a co-solvent. Used as the non-polar component in silica gel chromatography (e.g., 5-20% EtOAc in Hexane). |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Good | Soluble, but removal is difficult. Avoid unless necessary for specific coupling reactions (e.g., Suzuki-Miyaura). |

| Polar Protic | Methanol, Ethanol, Isopropanol | Conditional | RISK: Soluble, but chemically unstable if trace acid is present (see Section 3). |

| Aqueous | Water, Brine | Insoluble | Used for washing phases; the compound will partition >99% into the organic layer. |

Critical Stability Warning: Protic Solvents

The "Hidden" Degradation Pathway While this compound is physically soluble in alcohols like methanol, using them entails a chemical risk. The THP group is an acetal.[1] In the presence of protic solvents and even trace acidity (e.g., from unneutralized silica gel or impure reagents), it undergoes transacetalization or hydrolysis.

Mechanism of Instability:

-

Protonation of the exocyclic oxygen.

-

Ring opening/cleavage of the phenethyl alcohol.

-

Formation of a methyl ether (if in methanol) or free alcohol.

DOT Diagram: Acid-Catalyzed Degradation Pathway

Caption: Figure 1. Mechanism of THP ether cleavage in acidic methanol. Even trace acidity can catalyze this reaction, leading to yield loss.

Experimental Protocols

Protocol A: Visual Solubility Determination (Self-Validating)

Use this protocol to verify solubility if using a non-standard solvent.

-

Preparation: Weigh 50 mg of the compound into a 4 mL glass vial.

-

Addition: Add 0.5 mL of the target solvent (Concentration = 100 mg/mL).

-

Observation:

-

Clear Solution: High Solubility.[2]

-

Cloudy/Particulates: Sonicate for 60 seconds. If it clears, it is soluble but kinetically slow.

-

Phase Separation (Oiling out): Insoluble.

-

-

Validation: If soluble, add 1.0 mL of Water. The mixture should turn biphasic (organic layer usually on bottom for chlorinated solvents, top for ethers). This confirms the compound's lipophilic nature has been maintained.

Protocol B: Purification via Flash Chromatography

Based on the solubility profile, the following system is recommended for purification.

-

Stationary Phase: Silica Gel (Acid-neutralized recommended).

-

Mobile Phase: Hexane : Ethyl Acetate gradient.

-

Start: 100% Hexane (Compound adheres).

-

Elution: Typically elutes between 5% and 15% Ethyl Acetate.

-

-

TLC Visualization: UV (254 nm) due to the bromophenyl chromophore.

DOT Diagram: Solubility Screening Workflow

Caption: Figure 2. Step-by-step decision tree for determining solvent suitability in the lab.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[3] (Definitive guide on THP stability and deprotection conditions).

-

Miyashita, N.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-Toluenesulfonate. A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols."[3] Journal of Organic Chemistry, 1977 , 42, 3772–3774. (Describes the synthesis and solvent choices for THP ethers).

-

Sigma-Aldrich. "Safety Data Sheet: 2-(4-Bromophenoxy)tetrahydro-2H-pyran." (Used as a structural analog for physicochemical property estimation).

-

Organic Chemistry Portal. "Tetrahydropyranyl Ethers (THP Ethers)." (General reactivity and solvent stability data).

Sources

Methodological & Application

Application Notes & Protocols: Strategic Protection of 3-Bromophenethyl Alcohol via Tetrahydropyranylation

Abstract & Introduction

In the landscape of multi-step organic synthesis, particularly within drug development, the strategic masking and unmasking of reactive functional groups is a critical determinant of a successful synthetic campaign. The hydroxyl group, with its inherent nucleophilicity and acidity, often necessitates temporary protection to prevent undesired side reactions. Among the plethora of available protecting groups, the tetrahydropyranyl (THP) ether stands out for its reliability, ease of implementation, and cost-effectiveness.[1][2]

This application note provides a comprehensive guide to the protection of 3-bromophenethyl alcohol as a THP ether through its reaction with 3,4-dihydro-2H-pyran (DHP). The resulting acetal, 2-(3-bromophenethyloxy)tetrahydro-2H-pyran, exhibits remarkable stability across a wide spectrum of non-acidic conditions, including reactions involving organometallic reagents, hydrides, and strong bases.[2][3] This stability profile makes the THP group an invaluable tool for syntheses where the integrity of the hydroxyl group must be maintained while other molecular transformations are performed.

We will delve into the underlying reaction mechanism, provide detailed and validated protocols for both the protection and subsequent deprotection reactions, discuss characterization techniques, and offer expert insights into potential challenges and optimization strategies.

The Cornerstone of the Reaction: Mechanistic Insights

The formation of a THP ether is a classic example of an acid-catalyzed addition of an alcohol to an enol ether.[1] The reaction proceeds through a stabilized oxocarbenium ion intermediate, ensuring a rapid and efficient transformation under mild conditions.

The Mechanism Unveiled:

-

Catalyst Activation: The process is initiated by the protonation of the electron-rich double bond in 3,4-dihydro-2H-pyran (DHP) by an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS). This step generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.[1][3][4]

-

Nucleophilic Addition: The hydroxyl group of 3-bromophenethyl alcohol, acting as a nucleophile, attacks the electrophilic anomeric carbon of the oxocarbenium ion.[3][4] This forms a new carbon-oxygen bond and a protonated ether intermediate.

-

Deprotonation & Catalyst Regeneration: A weak base (such as the tosylate counter-ion or another alcohol molecule) removes the proton from the oxonium ion, yielding the neutral THP ether product and regenerating the acid catalyst, allowing it to continue the catalytic cycle.[3]

A significant, though not relevant for this specific achiral substrate, consideration is that the formation of the THP ether introduces a new stereocenter at the anomeric carbon. In cases involving chiral alcohols, this results in the formation of a diastereomeric mixture, which can complicate purification and spectroscopic analysis.[2][3][5]

Caption: Mechanism of acid-catalyzed THP protection.

Experimental Protocols

These protocols are designed for robustness and reproducibility. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol I: Protection of 3-Bromophenethyl Alcohol

This procedure details the formation of 2-(3-bromophenethyloxy)tetrahydro-2H-pyran using PPTS, a mildly acidic catalyst ideal for preventing potential side reactions with sensitive substrates.[3]

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-Bromophenethyl alcohol | 201.06 | 2.01 g | 10.0 | 1.0 |

| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 1.26 g (1.4 mL) | 15.0 | 1.5 |

| Pyridinium p-toluenesulfonate (PPTS) | 251.30 | 126 mg | 0.5 | 0.05 |

| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |

| Saturated aq. NaHCO₃ | - | 30 mL | - | - |

| Brine | - | 30 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, add 3-bromophenethyl alcohol (2.01 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the alcohol is fully dissolved.

-

Addition of Reagents: To the solution, add 3,4-dihydro-2H-pyran (1.4 mL, 15.0 mmol, 1.5 equiv) followed by pyridinium p-toluenesulfonate (PPTS) (126 mg, 0.5 mmol, 0.05 equiv).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1) mobile phase. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction completion (typically 1-3 hours).

-

Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (30 mL) to neutralize the catalyst.

-

Workup - Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Workup - Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(3-bromophenethyloxy)tetrahydro-2H-pyran as a colorless oil.

Characterization of 2-(3-bromophenethyloxy)tetrahydro-2H-pyran

-

¹H NMR: Expect characteristic signals for the THP group, including a diagnostic peak for the anomeric proton (O-CH-O) around δ 4.6 ppm, and multiplets for the methylene protons of the THP ring between δ 1.5-1.9 ppm and δ 3.5-3.9 ppm. The aromatic and ethyl protons from the 3-bromophenethyl moiety will also be present.

-

¹³C NMR: The anomeric carbon signal will appear around δ 98-100 ppm.

-

FTIR: The most significant change will be the disappearance of the broad O-H stretching band from the starting alcohol (typically ~3300 cm⁻¹) and the appearance of strong C-O stretching bands characteristic of the acetal linkage.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the product's molecular weight (C₁₃H₁₇BrO₂ = 285.18 g/mol ).

Protocol II: Deprotection of the THP Ether

The cleavage of the THP ether is efficiently achieved by acid-catalyzed alcoholysis, regenerating the parent alcohol.[3][6]

Materials & Reagents:

| Reagent/Material | Quantity |

| THP-protected alcohol | 10.0 mmol |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 0.5-1.0 equiv |

| Methanol (MeOH) or Ethanol (EtOH) | 50 mL |

| Saturated aq. NaHCO₃ | 30 mL |

| Ethyl Acetate or DCM | 50 mL |

| Brine | 30 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ~5 g |

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the THP-protected 3-bromophenethyl alcohol (10.0 mmol) in methanol (50 mL) in a round-bottomed flask with a magnetic stir bar.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (e.g., 1.0 equiv).

-

Reaction Monitoring: Stir the solution at room temperature. The reaction is typically complete within a few hours. Monitor by TLC for the reappearance of the starting alcohol.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Remove the bulk of the methanol via rotary evaporation.

-

Extraction and Purification: Extract the aqueous residue with ethyl acetate or DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 3-bromophenethyl alcohol. Further purification by column chromatography may be performed if necessary.

Overall Experimental Workflow

The entire process, from protection to purification, follows a logical and streamlined sequence designed for efficiency and high yield.

Caption: Experimental workflow for THP protection.

Senior Scientist Troubleshooting & Insights

-

Incomplete Reaction: If the protection reaction stalls, it may be due to the establishment of an equilibrium.[2] An additional portion of DHP (0.2-0.5 equiv) can be added to drive the reaction to completion.[3] Ensure the DHP used is fresh, as it can polymerize upon storage.

-

Catalyst Choice: While p-TsOH is a stronger acid and can lead to faster reaction times, PPTS is the catalyst of choice for substrates containing other acid-sensitive functional groups. The mild acidity of PPTS minimizes the risk of undesired side reactions.[3]

-

Alternative Solvents: While DCM is standard, other aprotic solvents like tetrahydrofuran (THF) or green alternatives such as 2-methyltetrahydrofuran (2-MeTHF) can also be effective.[7]

-

Deprotection Selectivity: THP ethers are significantly more acid-labile than many other ether protecting groups (e.g., silyl ethers like TBS). This differential lability can be exploited in complex syntheses for selective deprotection. For instance, mild acidic conditions that cleave a THP group will often leave a TBS group intact.[2]

References

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

-

Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

-

Ciriminna, R., Fidalgo, A., Ilharco, L. M., & Pagliaro, M. (2016). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. RSC Advances, 6(75), 71089-71094. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

- Ravi Kumar, K., et al. (2012). Simple and Efficient Method for Tetrahydropyranylation of Alcohols and Phenols by Using Silica Supported Sodium Hydrogen Sulphate as a Catalyst. International Journal of ChemTech Research, 4(2), 564-568.

- Ramasamy, K., Bandaru, R., & Averett, D. (1999). A Simple and Convenient Method for the Deprotection of Tetrahydropyranyl Ether Using Iodine in Methanol.

-

Organic Reaction Mechanisms. (n.d.). THP Protection - Common Conditions. Retrieved from [Link]

-

Palaniappan, S., Sai Ram, M., & Amarnath, C. A. (2002). Tetrahydropyranylation of alcohols catalyzed by polyaniline salts. Green Chemistry, 4(4), 369-371. [Link]

-

Nikpassand, M., & Zare, M. (2022). Chemoselective tetrahydropyranylation of alcohols and phenols using nanoencapsulated FeCl3 in linear polystyrene as a recoverable and reusable polymer-supported catalyst. Polycyclic Aromatic Compounds. [Link]

-

The Organic Chemistry Tutor. (2021). THP Protecting Group Addition. YouTube. [Link]

-

Iino, T., et al. (2018). An infrared spectroscopic study on proton transfer from CH bonds in ionized dimers of cyclic ethers. The Journal of Chemical Physics, 148(9), 094303. [Link]

-

Kumar, B., et al. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. Royal Society of Chemistry. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

D'Agostino, M., et al. (2021). A Mild, Efficient and Sustainable Tetrahydropyranylation of Alcohols Promoted by Acidic Natural Deep Eutectic Solvents. ChemRxiv. [Link]

-

Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]

-

PubChem. (n.d.). 2-(3-Bromophenoxy)tetrahydro-2H-pyran. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(3-bromophenoxy)tetrahydro-2h-pyran (C11H13BrO2). Retrieved from [Link]

-

Research Scientific. (n.d.). 2-(3-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN. Retrieved from [Link]

-

Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. [Link]

- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. total-synthesis.com [total-synthesis.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. THP Protection - Common Conditions [commonorganicchemistry.com]

- 7. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Suzuki-Miyaura Cross-Coupling of THP-Protected Phenethyl Bromides

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-(3-bromophenethoxy)tetrahydro-2H-pyran (Compound 1 ). This substrate serves as a critical "masked" linker in medicinal chemistry, particularly in the synthesis of PROTACs and bifunctional ligands where a hydroxy-ethyl handle is required post-coupling.

The Tetrahydropyranyl (THP) ether moiety is selected for its robust stability under the basic conditions inherent to the Suzuki reaction, while remaining facile to remove under mild acidic conditions. This guide provides two distinct workflows:

-

Protocol A: Coupling with retention of the THP protecting group.

-

Protocol B: Telescoped coupling and in-situ deprotection to yield the free alcohol.

Introduction & Mechanistic Rationale

Substrate Analysis

The substrate, This compound , features a meta-substituted aryl bromide. Unlike ortho-substituted systems, steric hindrance is minimal, allowing for rapid oxidative addition. The primary challenge lies in the chemoselectivity of the workup and purification stages, as the THP acetal is sensitive to Brønsted acids.

Reaction Mechanism

The transformation proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The base plays a dual role: activating the boronic acid to form the reactive boronate species (transmetallation agent) and neutralizing the hydrohalic acid byproduct.

Figure 1: Catalytic cycle emphasizing the base activation step, critical for efficient transmetallation.

Experimental Protocols

Materials & Reagents[1]

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Rationale: Bidentate ferrocenyl ligands provide enhanced stability against thermal degradation compared to Pd(PPh₃)₄.

-

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent System: 1,4-Dioxane / Water (4:1 v/v)

-

Rationale: The aqueous component is essential for dissolving the inorganic base; Dioxane ensures solubility of the lipophilic THP-ether.

-

Protocol A: Coupling with THP Retention

Objective: Isolate the biaryl ether with the protecting group intact.

-

Setup: Charge a reaction vial with Substrate (1.0 eq), Boronic Acid (1.3 eq), and

(3.0 eq). -

Inertion: Cap the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) quickly to minimize air exposure.

-

Solvent: Add degassed Dioxane/Water (4:1) via syringe. Concentration: 0.1 M – 0.2 M.

-

Reaction: Heat to 85°C for 4–12 hours. Monitor by TLC/LCMS.

-

Note: THP is stable at this pH (approx. 9-10).

-

-

Workup (CRITICAL):

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash with Water and Brine .

-

WARNING: Do NOT use acidic washes (e.g., 1M HCl) or the THP will hydrolyze.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash chromatography on silica gel.

-

Tip: Pre-treat silica column with 1% Triethylamine (TEA) in hexanes if the product is acid-sensitive, though usually not necessary for standard THP ethers.

-

Protocol B: Telescoped Coupling & Deprotection

Objective: One-pot synthesis of the biaryl alcohol.

-

Coupling: Perform steps 1–5 as in Protocol A.

-

Deprotection (In-situ):

-

Once coupling is complete (checked by LCMS), cool the mixture to 25°C.

-

Add 1M HCl (aq) or p-Toluenesulfonic acid (PTSA) (2.0 eq) directly to the reaction mixture.

-

Stir at room temperature for 1–2 hours.

-

Mechanism:[1][2][3][4][5] The acetal hydrolyzes to the alcohol and 5-hydroxypentanal (which equilibrates).

-

-

Workup:

-

Neutralize with sat.

solution.[6] -

Extract with EtOAc.

-

Wash with brine, dry, and concentrate.

-

Process Workflow Diagram

Figure 2: Decision tree for processing the reaction mixture based on the desired final product.

Optimization Data & Troubleshooting

Solvent & Base Screening (Representative Data)

The following table summarizes the stability of the THP group and conversion rates under various conditions.

| Entry | Catalyst (5 mol%) | Base (3 eq) | Solvent | Temp (°C) | Conv. (%) | THP Loss (%) |

| 1 | DME/H2O | 80 | 88 | < 1 | ||

| 2 | Dioxane/H2O | 85 | >98 | < 1 | ||

| 3 | Toluene/H2O | 100 | 95 | < 2 | ||

| 4 | DMF | 100 | >98 | 5* |

*Entry 4: Higher temperatures in DMF can sometimes lead to minor thermal degradation or hydrolysis if water traces are acidic.

Troubleshooting Guide

-

Problem: Low Conversion.

-

Cause: Oxidative addition is slow or catalyst is deactivated.

-

Solution: Switch to

or XPhos Pd G3. Ensure rigorous degassing (oxygen poisons Pd(0)).

-

-

Problem: THP Cleavage (Unintended).

-

Cause: Reaction medium became acidic (rare with carbonate bases) or workup was too aggressive.

-

Solution: Check pH of the aqueous layer during workup; ensure it is >7. Avoid using old

for NMR (often acidic); filter through basic alumina or use

-

-

Problem: Protodeboronation.

-

Cause: Boronic acid instability.[2]

-

Solution: Use Boronic Esters (Pinacol esters) or add base after the catalyst to minimize induction time.

-

Safety & Handling

-

Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

-

Aryl Bromides: Irritants. Wear gloves and eye protection.

-

Waste Disposal: Aqueous waste contains Palladium and should be segregated for heavy metal disposal.

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[3]1995 , 95, 2457–2483.[3] Link

-

Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis," 3rd Ed., Wiley-Interscience, 1999 . (Chapter on Acetals/THP stability). Link

-

Organic Chemistry Portal. "Suzuki Coupling." (General mechanism and catalyst selection). Link

-

PubChem. "this compound (Compound Summary)." Link

-

Bravin, F. "Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis." ResearchGate, 2018 . (Analogous substrate synthesis and stability). Link

Sources

Precision Lithiation of 3-Bromophenethyl THP Ether for Electrophile Trapping

Part 1: Core Directive & Executive Summary

Objective: This application note details the protocol for the generation of 3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyllithium via halogen-lithium exchange and its subsequent trapping with electrophiles.

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Key Technical Insight: The 3-bromophenethyl THP ether scaffold presents a unique chemoselective challenge. While the tetrahydropyranyl (THP) group is a robust protecting group for alcohols under basic conditions, the lithiation step requires precise temperature control to favor the kinetic halogen-lithium exchange over competitive ortho-lithiation or degradation of the acetal functionality. This guide prioritizes the use of n-butyllithium (n-BuLi) at cryogenic temperatures to ensure high fidelity of the nucleophilic aryl species.

Part 2: Scientific Integrity & Logic

Mechanistic Grounding: The Kinetic vs. Thermodynamic Landscape

The transformation relies on the rapid kinetics of Halogen-Lithium Exchange (Li-Hal exchange) compared to proton transfer (deprotonation).

-

The Exchange: Reaction of the aryl bromide with n-BuLi generates the aryllithium species and n-butyl bromide. This equilibrium is driven to the right because the sp²-hybridized aryl anion is more stable than the sp³-hybridized butyl anion.

-

Reaction: Ar-Br + n-BuLi

Ar-Li + n-BuBr

-

-

Selectivity (Meta vs. Ortho): The bromine is in the meta (3-) position relative to the ethoxy side chain.

-

Directing Effects: The ether oxygen in the side chain is too distal to exert a strong Directed Ortho Metalation (DoM) effect at the 3-position.

-

Risk:[1][2] At elevated temperatures (> -40°C), n-BuLi can act as a base, potentially deprotonating the THP ring (alpha-lithiation) or the benzylic position, leading to complex mixtures.

-

-

THP Stability: The THP ether is an acetal.[3][4][5] It is inherently stable to strong bases and nucleophiles (like organolithiums) but susceptible to Lewis acids. Therefore, the reaction must be performed in the absence of strong Lewis acids until the quench.

Visualization of Reaction Pathway

The following diagram illustrates the competing pathways and the targeted trajectory for successful electrophile trapping.

Caption: Kinetic pathway favoring Li-Hal exchange over deprotonation at -78°C.

Part 3: Experimental Protocol

Materials & Reagents[6][7]

-

Substrate: 2-(3-bromophenethoxy)tetrahydro-2H-pyran (Purity >97%).

-

Reagent: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes. Note: Titrate before use.

-

Solvent: Anhydrous Tetrahydrofuran (THF).[6] Inhibitor-free, dried over Na/Benzophenone or via alumina columns.

-

Electrophiles: Benzaldehyde, DMF, CO₂, etc. (Dry and distilled).[7][8]

-

Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Step-by-Step Procedure

Phase 1: Setup and Dehydration

-

Glassware Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum under a stream of Argon or Nitrogen.

-

Solvent Charge: Cool the flask to room temperature. Syringe in anhydrous THF (Concentration: 0.1 M to 0.2 M relative to substrate).

-

Substrate Addition: Add the 3-bromophenethyl THP ether (1.0 equiv) via syringe. Ensure complete dissolution.

Phase 2: Lithiation (The Critical Step)

-

Cryogenic Cooling: Submerge the flask in a Dry Ice/Acetone bath (-78°C). Allow the internal temperature to equilibrate for 15 minutes.

-

Reagent Addition: Add n-BuLi (1.1 equiv) dropwise down the side of the flask over 10–15 minutes.

-

Why: Slow addition prevents localized heating, which could trigger Wurtz coupling or THP ring opening.

-

-

Exchange Period: Stir at -78°C for 30–45 minutes.

-

Monitoring: Aliquots can be quenched with MeOD and analyzed by GC-MS or NMR to confirm the disappearance of the bromide and incorporation of Deuterium (indicates active Li species).

-

Phase 3: Electrophile Trapping

-

Electrophile Addition: Add the electrophile (1.2–1.5 equiv) neat or as a solution in THF.

-

For Solids: Dissolve in minimal anhydrous THF first.

-

For Gases (e.g., CO₂): Bubble through the solution or add crushed dry ice (excess).

-

-

Reaction Time: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C or Room Temperature (RT) depending on the electrophile's reactivity.

-

Aldehydes/Ketones: Usually fast at -78°C.

-

Amides (DMF): May require warming to 0°C to form the tetrahedral intermediate fully.

-

Phase 4: Workup

-

Quench: Slowly add saturated aq. NH₄Cl at 0°C.

-

Caution: Exothermic.[8]

-

-

Extraction: Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O). Separate layers. Extract aqueous layer 2x with organic solvent.

-

Drying: Wash combined organics with Brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Experimental Workflow Diagram

Caption: Operational workflow for the lithiation and trapping sequence.

Part 4: Data & Optimization

Representative Electrophile Scope

The following table summarizes expected outcomes based on standard organolithium reactivity with aryl species.

| Electrophile | Product Type | Expected Yield | Notes |

| DMF | Benzaldehyde | 75-85% | Warm to 0°C before acidic hydrolysis of the hemiaminal. |

| Benzaldehyde | Secondary Alcohol | 80-90% | Reaction is very fast at -78°C. |

| CO₂ (Dry Ice) | Benzoic Acid | 70-80% | Use excess CO₂; acidify workup carefully to preserve THP. |

| B(OiPr)₃ | Boronic Acid | 65-75% | Requires hydrolysis step; useful for Suzuki coupling. |

| MeI | Methyl Arene | 60-70% | Potential for Wurtz coupling side product; keep cold. |

Troubleshooting Guide

-

Low Yield:

-

Cause: Wet THF or degraded n-BuLi.

-

Solution: Distill THF from Na/Benzophenone immediately before use.[7] Titrate n-BuLi using diphenylacetic acid or menthol/bipyridine.

-

-

Recovery of Starting Material:

-

Cause: Incomplete exchange.

-

Solution: Increase exchange time to 1 hour. Ensure temperature is strictly -78°C (exchange is equilibrium, but low temp favors Li species).

-

-

Complex Mixture/Decomposition:

-

Cause: Temperature too high (> -40°C) causing THP instability or competitive deprotonation.

-

Solution: Maintain -78°C strictly during n-BuLi addition and exchange.

-

References

-

General Lithiation Protocols

- THP Stability in Organometallic Reactions: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard reference for THP stability to bases).

- Optimization of Aryl Lithiation: Schlosser, M. "Organometallics in Synthesis: A Manual"; Wiley: Chichester, 2002.

-

Lithium-Halogen Exchange Conditions

-

Specific THP Ether Synthesis & Usage

Sources

- 1. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. youtube.com [youtube.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ospt.osi.lv [ospt.osi.lv]

- 8. researchgate.net [researchgate.net]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]

Application Notes and Protocols: Preparation of 3-(2-(Tetrahydro-2H-pyran-2-yloxy)ethyl)phenylmagnesium Bromide

<

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent, 3-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phenylmagnesium bromide, from its corresponding aryl bromide, 2-(3-bromophenethoxy)tetrahydro-2H-pyran. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed protocol, explains the underlying chemical principles, and addresses critical experimental parameters to ensure a successful and reproducible synthesis. The stability of the tetrahydropyranyl (THP) ether protecting group under the reaction conditions is a key consideration, and this guide provides insights into maintaining its integrity.

Introduction

Grignard reagents are powerful nucleophiles and strong bases that are indispensable in organic chemistry for the formation of carbon-carbon bonds.[1][2][3][4] The specific Grignard reagent derived from this compound is a valuable intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and natural products. The presence of the THP-protected alcohol allows for the unmasking of a hydroxyl group in a subsequent step, adding to the synthetic utility of this reagent.

The preparation of Grignard reagents involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1][2][5] The success of this reaction is highly dependent on several factors, including the purity of reagents and solvents, the activation of the magnesium surface, and the control of reaction conditions. This guide will walk you through a reliable protocol, highlighting these critical aspects.

Scientific Principles and Experimental Causality

Mechanism of Grignard Reagent Formation

The formation of a Grignard reagent is a complex process that occurs on the surface of the magnesium metal.[1][6] It is generally understood to involve a single electron transfer (SET) from the magnesium to the antibonding orbital of the carbon-halogen bond of the organic halide. This leads to the formation of a radical anion, which then fragments to form an organic radical and a halide anion. The organic radical subsequently reacts with the magnesium radical cation (Mg•⁺) to form the organomagnesium compound.[6]

Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are crucial for the formation and stability of the Grignard reagent.[6][7] They act as Lewis bases, coordinating to the magnesium atom and solvating the Grignard reagent, which helps to stabilize it in solution.[6]

The Role of the Tetrahydropyranyl (THP) Protecting Group

The substrate, this compound, contains a THP ether. THP ethers are widely used protecting groups for alcohols due to their stability under a variety of conditions, including strongly basic environments and reactions involving organometallic reagents.[8][9][10][11] This stability is crucial for the successful formation of the Grignard reagent, as the highly basic Grignard reagent would otherwise react with an unprotected hydroxyl group.[12][13] It is important to maintain the reaction temperature below 0°C to ensure the stability of the THP group.[8]

Activation of Magnesium

A critical step in Grignard reagent synthesis is the activation of the magnesium metal. Magnesium is typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit the reaction.[2] Several methods can be employed to activate the magnesium surface and initiate the reaction:

-

Mechanical Activation: Crushing or stirring the magnesium turnings can break the oxide layer, exposing fresh, reactive metal.[2][14][15]

-

Chemical Activation: The use of activating agents such as iodine (I₂), 1,2-dibromoethane, or a small amount of a pre-formed Grignard reagent is common.[2][14][16] Iodine is thought to react with the magnesium to form magnesium iodide, which helps to clean the surface.[15] 1,2-dibromoethane reacts with magnesium to form ethylene gas and magnesium bromide, which also helps to expose a fresh magnesium surface.[2][16]

For large-scale preparations, methods utilizing diisobutylaluminum hydride (DIBAH) have been developed for safe and reliable initiation at lower temperatures.[17][18]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| This compound | >98% | Sigma-Aldrich | |

| Magnesium turnings | >99.5% | Sigma-Aldrich | |

| Iodine | ACS Reagent | Fisher Scientific | A few crystals are sufficient for activation. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Freshly distilled from sodium/benzophenone. |

| Anhydrous Diethyl Ether | >99.7% | Sigma-Aldrich | For dilution and transfer. |

| Argon or Nitrogen Gas | High Purity | Local Supplier | For maintaining an inert atmosphere. |

| Standardized solution of sec-butanol in xylene | 1.0 M | Sigma-Aldrich | For titration. |

| 1,10-Phenanthroline | Indicator Grade | Sigma-Aldrich | For titration. |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Schlenk line or inert gas manifold

-

Syringes and needles

Workflow Diagram

Caption: Workflow for the preparation of the Grignard reagent.

Step-by-Step Procedure

1. Preparation of Glassware and Reagents:

-